1H-imidazole-1-carboxaldehyde
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Overview
Description
1H-Imidazole-1-carboxaldehyde is a compound that falls within the class of azoles, specifically imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of the carboxaldehyde group at the 1-position of the imidazole ring makes it a reactive intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of imidazole derivatives, including those with carboxaldehyde groups, can be achieved through various methods. For instance, the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which demonstrates the versatility of imidazole synthesis under mild conditions using economical catalysts . Additionally, the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes has been reported, where lithiation followed by substitution reactions leads to the formation of these compounds, albeit with varying yields .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde was unequivocally established through X-ray crystallography after observing isomerization from the 5-imidazolecarboxaldehyde isomer . The imidazo[1,5-a]pyridine skeleton has also been used as a platform for generating stable N-heterocyclic carbenes, showcasing the structural diversity and stability that can be achieved with imidazole frameworks .
Chemical Reactions Analysis
Imidazole-1-carboxaldehydes can participate in various chemical reactions due to their reactive aldehyde group. The allylindation of 1H-indole-3-carboxaldehyde in the presence of imidazole under aqueous Barbier-like conditions is an example of how imidazoles can influence reaction outcomes . Moreover, the reactivity of imidazole-2-carboxaldehyde with halide anions under photolytic conditions indicates the potential for imidazole derivatives to engage in multiphase chemistry relevant to atmospheric processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-1-carboxaldehydes are influenced by their functional groups and the pH of the environment. For instance, imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium between its aldehyde and geminal diol form, with the diol being the dominant species at pH levels below 5. This equilibrium has implications for the compound's light absorption properties, which can affect atmospheric radiative forcing . Mass spectrometry studies of imidazole-4(5)-carboxaldehyde and its derivatives have revealed characteristic fragmentation patterns that are useful for understanding the stability and reactivity of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
1H-imidazole-1-carboxaldehyde and its derivatives are fundamental in synthesizing biologically active compounds. The development of environmentally friendly synthesis methods for imidazoles is of significant interest due to their applications in pharmacology, chemistry, optics, and electronics. Research has been conducted to explore the formation mechanisms and yields of small imidazoles under neutral pH conditions, emphasizing the relevance of such conditions in natural environments where NH4(+) is abundant (Maxut et al., 2015). Moreover, studies on allylindation of 1H-indole-3-carboxaldehyde in the presence of imidazole under aqueous conditions have contributed to the understanding of the chemical behavior of these compounds (Cravotto et al., 2006).
Atmospheric and Environmental Relevance
Imidazole-2-carboxaldehyde (IC) has been identified as a component that affects atmospheric chemistry. It exists in a pH-dependent equilibrium between its aldehyde and geminal diol forms. This equilibrium influences the light absorption properties of aqueous solutions, which can have implications for radiative forcing in atmospheric chemistry (Ackendorf et al., 2017). The stability and kinetics of this compound in different environmental conditions, such as its reactivity with halide anions, have also been explored to understand its behavior in natural environments like the oceanic surface microlayer and its potential impact on the atmosphere (Tinel et al., 2014).
Sensor Development and Luminescence
Imidazole derivatives have been utilized in the development of fluorescent sensors due to their selective sensitivity to certain chemicals. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and demonstrated potential as fluorescence sensors for chemicals like benzaldehyde (Shi et al., 2015). Additionally, ratiometric fluorescent chemosensors have been developed using imidazole-2-carboxaldehyde derivatives for the selective recognition of ions like Al3+, showcasing their applications in environmental monitoring and potentially in biological systems (Jeyanthi et al., 2013).
Corrosion Inhibition
Research has explored the application of imidazole-based molecules as corrosion inhibitors for materials like carbon steel in acidic media. The efficiency of these molecules as inhibitors correlates with their molecular properties, providing insights into their potential industrial applications in protecting materials from corrosion (Costa et al., 2021).
Future Directions
Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules that are used in a variety of everyday applications .
properties
IUPAC Name |
imidazole-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECWGJPSXHFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454511 |
Source
|
Record name | 1H-imidazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazole-1-carboxaldehyde | |
CAS RN |
3197-61-3 |
Source
|
Record name | 1H-imidazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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